Tert-butyl 3-hydrazinylazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydrazinylazetidine-1-carboxylate is a chemical compound with the molecular formula C8H17N3O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydrazinylazetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with hydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-butyl azetidine-1-carboxylate+hydrazine→tert-butyl 3-hydrazinylazetidine-1-carboxylate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydrazinylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the azetidine ring.
Scientific Research Applications
Tert-butyl 3-hydrazinylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydrazinylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl azetidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-hydrazinylazetidine-1-carboxylate.
Hydrazine derivatives: Compounds containing the hydrazinyl group, which can undergo similar reactions.
Azetidine derivatives: Compounds with the azetidine ring structure, which may have similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and hydrazinyl groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential use in diverse fields of research make it a valuable compound for further study.
Properties
IUPAC Name |
tert-butyl 3-hydrazinylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-4-6(5-11)10-9/h6,10H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJXIYNLVGSAMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212663 | |
Record name | 1,1-Dimethylethyl 3-hydrazinyl-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235407-01-8 | |
Record name | 1,1-Dimethylethyl 3-hydrazinyl-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235407-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-hydrazinyl-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301212663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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